N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide
Description
This compound belongs to a class of pyrrole-based sulfonamide derivatives characterized by:
- A 4-fluorophenyl sulfonyl group at position 3 of the pyrrole ring.
- A 2-methoxyethyl substituent at position 1.
- 4,5-dimethyl groups on the pyrrole core.
- A cyclohexanecarboxamide moiety linked to the pyrrole via position 2.
Properties
Molecular Formula |
C22H29FN2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H29FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-7-5-4-6-8-17)20(15)30(27,28)19-11-9-18(23)10-12-19/h9-12,17H,4-8,13-14H2,1-3H3,(H,24,26) |
InChI Key |
FJEHWINIHSQFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CCCCC3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes to prepare this compound involve several steps. One common approach is the Suzuki–Miyaura coupling , which connects aryl or vinyl boron reagents with aryl or vinyl halides. In our case, we’d use an aryl boron reagent containing the fluorophenyl group . The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
Chemical Reactions Analysis
Reactions: N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (such as boronic acids or boronate esters) play a crucial role in its transformations.
Major Products: These reactions yield derivatives of the compound, modified at different positions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigating its potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: Developing new materials or catalysts based on its properties.
Mechanism of Action
The exact mechanism by which N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Pyrrole vs. Pyrazole Cores : Pyrazole-based analogs (e.g., compounds from ) exhibit higher NTS2 receptor binding affinity (Ki = 5.6–12.3 nM) compared to pyrrole derivatives. This may stem from pyrazole’s planar geometry enhancing receptor interaction .
- Substituent Effects : The 2,6-dimethoxyphenyl group in pyrazole derivatives enhances binding affinity (Ki = 5.6 nM) compared to 2-methoxyphenyl (Ki = 12.3 nM), suggesting steric and electronic optimization improves receptor fit .
- Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-fluorophenyl sulfonyl group differs from thiadiazole-based sulfanyl analogs (), which lack receptor data but may exhibit distinct pharmacokinetic profiles due to sulfur oxidation state differences .
Pharmacological Activity Profiling
Calcium Mobilization Assays (CHO-k1 Cells)
Compounds with cyclohexanecarboxamide moieties (e.g., ’s 28b and 29b) showed:
- EC50 Values : Ranged from 0.8–3.2 µM for NTS1/NTS2 agonism.
- Selectivity : Pyrazole derivatives with 2,6-dimethoxyphenyl groups exhibited >10-fold selectivity for NTS2 over NTS1 .
Binding Affinity Trends
- Cyclohexanecarboxamide vs. Glycine Derivatives: Compounds with 1-aminocyclohexanecarboxylic acid (e.g., 26b, 27b) showed reduced affinity compared to cyclohexanecarboxamide analogs, highlighting the importance of the carboxamide group in receptor interaction .
- Fluorophenyl Substituents : The 4-fluorophenyl group consistently improves binding across analogs, likely due to enhanced hydrophobic interactions and metabolic stability .
Biological Activity
N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide (CAS Number: 951954-48-6) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a pyrrole ring, a sulfonyl group, and various substituents that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O4S2 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide |
| CAS Number | 951954-48-6 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially altering physiological processes.
- Receptor Modulation : It may interact with receptors that regulate neurotransmitter release or cellular signaling, influencing various biological responses.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, research on related pyrrole-based compounds has shown their ability to inhibit Myeloid cell leukemia 1 (Mcl-1), a key regulator of apoptosis in cancer cells. Compounds designed with similar structural motifs have demonstrated significant potency against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Preliminary assessments suggest low systemic toxicity, which is crucial for therapeutic development. The structure's modifications have been shown to enhance metabolic stability and reduce adverse effects observed in earlier compounds with similar structures .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents.
- In Vivo Efficacy : Animal model studies have shown that the compound can significantly reduce tumor size in xenograft models, establishing its potential as an effective antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
